molecular formula C18H15F2N3OS B2794356 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide CAS No. 1171408-22-2

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide

货号: B2794356
CAS 编号: 1171408-22-2
分子量: 359.39
InChI 键: MQNPDBLCXQUNAK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]cyclobutanecarboxamide is a useful research compound. Its molecular formula is C18H15F2N3OS and its molecular weight is 359.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c19-12-8-14(20)16-15(9-12)25-18(22-16)23(17(24)11-4-3-5-11)10-13-6-1-2-7-21-13/h1-2,6-9,11H,3-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNPDBLCXQUNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

常见问题

Q. What are the recommended synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzothiazole core. Key steps include fluorination at the 4- and 6-positions, cyclobutane carboxamide coupling, and pyridylmethyl substitution. Reaction conditions (e.g., temperature, solvent polarity, and catalyst choice) critically impact yield and purity. For example, using anhydrous DMF as a solvent enhances nucleophilic substitution efficiency for fluorine incorporation, while palladium-based catalysts improve cross-coupling reactions between heterocyclic moieties . Monitoring intermediates via HPLC-MS is advised to minimize side products.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its structure?

  • X-ray crystallography provides definitive confirmation of the cyclobutane ring geometry and fluorine substitution patterns. For example, analogues like N-(4,6-dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine have been structurally resolved using this method .
  • NMR spectroscopy (¹H/¹³C/¹⁹F) identifies electronic environments, with ¹⁹F NMR being critical for verifying difluoro substitution .
  • High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How can researchers assess in vitro biological activity against target proteins?

Standard assays include:

  • Kinase inhibition assays (e.g., ADP-Glo™) for compounds with triazolopyrimidine or benzothiazole motifs, which often target ATP-binding pockets .
  • Fluorescence polarization to measure binding affinity to recombinant proteins.
  • Cellular viability assays (e.g., MTT) in relevant cell lines, with IC₅₀ calculations using nonlinear regression models .

Advanced Research Questions

Q. What strategies optimize synthetic yield while minimizing side-product formation?

  • Design of Experiments (DOE) systematically evaluates variables (e.g., stoichiometry, reaction time). For instance, fractional factorial designs can identify critical interactions between temperature and catalyst loading .
  • Flow chemistry improves heat and mass transfer for exothermic steps, reducing decomposition.
  • In-line analytics (e.g., FTIR monitoring) enable real-time adjustment of reaction parameters .

Q. How should contradictions between computational predictions and experimental bioactivity data be resolved?

  • Perform orthogonal assays (e.g., SPR vs. ITC) to confirm binding kinetics.
  • Re-evaluate docking parameters (e.g., solvation effects, protein flexibility) using molecular dynamics simulations.
  • Analyze crystal structures of ligand-target complexes to identify unaccounted interactions (e.g., halogen bonding with fluorine) .

Q. What computational approaches model binding interactions with biological targets?

  • Molecular docking (AutoDock Vina) to predict binding poses.
  • QM/MM simulations to assess electronic effects of fluorine substituents on binding affinity .
  • Free-energy perturbation (FEP) calculations quantify the impact of structural modifications (e.g., cyclobutane vs. cyclohexane) .

Q. How does stability under varying pH and temperature affect experimental outcomes?

  • Conduct accelerated stability studies (ICH Q1A guidelines) at pH 1–10 and 25–60°C.
  • Use LC-MS to track degradation products (e.g., hydrolysis of the cyclobutanecarboxamide group).
  • Stabilize solutions with antioxidants (e.g., BHT) if radical-mediated degradation is observed .

Q. What methodologies establish structure-activity relationships (SAR) for analogs?

  • Synthesize derivatives with systematic substitutions (e.g., replacing fluorine with chlorine or methyl groups).
  • Compare bioactivity data across analogs using PCA (Principal Component Analysis) to identify critical structural features.
  • Correlate electronic parameters (Hammett σ values) with activity trends .

Q. How can target interaction specificity be validated using orthogonal assays?

  • Combine CRISPR/Cas9 knockout models with proteome profiling to rule off-target effects.
  • Use SPR for kinetic validation and CETSA (Cellular Thermal Shift Assay) to confirm target engagement in live cells .

Q. What challenges arise in scaling synthesis for preclinical studies, and how are they addressed?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME) for greener and scalable processes.
  • Purification : Switch from column chromatography to recrystallization for large batches.
  • Process analytical technology (PAT) ensures consistency in critical quality attributes (CQAs) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。